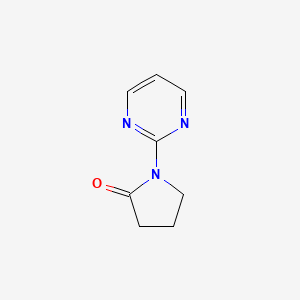
Snap
Descripción general
Descripción
A sulfur-containing alkyl thionitrite that is one of the NITRIC OXIDE DONORS.
Aplicaciones Científicas De Investigación
SNAP as a Tool in Drug Addiction and Treatment Research
- This compound and Heroin-Assisted Treatment (HAT) Research : this compound (SALOME/NAOMI Association of Patients) played a pivotal role in the research on heroin-assisted treatment (HAT). Members of this compound, involved in heroin-assisted trials in Vancouver, provided insights into the effects of participating in such clinical trials. Their experiences contributed to the understanding of how HAT impacts lives and influenced advocacy for permanent HAT programs, seen as effective harm reduction initiatives (Boyd, Murray, & Macpherson, 2017).
This compound in Neuroscience and Pharmacology Research
- This compound-25 Gene and Schizophrenic Treatment : Research on the this compound-25 gene polymorphisms has shown its significance in understanding weight gain in schizophrenic patients during antipsychotic treatment. This highlights this compound-25's role in the homeostasis of hunger/satiety and its potential impact on clinical responses to antipsychotics (Musil et al., 2008).
This compound in Pain and Anesthesia Research
This compound and Nitric Oxide in Pain Management : Studies have explored the role of this compound (S-nitroso-N-acetylpenicillamine), a nitric oxide donor, in pain management. For instance, this compound's effect in a rat model of spinal cord injury revealed its amplification of mechanical allodynia, pointing to its potential impact on pain perception and management (Ellis et al., 2016).
This compound Index in Anesthesia : The this compound™ index, a processed electroencephalogram monitor, has been studied to determine its correlation with loss of consciousness in subjects receiving a bolus of propofol. This research aids in understanding the utility of the this compound™ index as an indicator of anesthesia depth (Wong, Fragen, Fitzgerald, & McCarthy, 2005).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that SNAP might also interact with various cellular targets.
Mode of Action
It’s known that many bioactive compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of their target proteins, leading to downstream effects on cellular functions.
Biochemical Pathways
It’s known that many bioactive compounds can influence various biochemical pathways, leading to changes in cellular functions . For instance, some compounds can affect signal transduction pathways, metabolic pathways, or gene expression pathways.
Pharmacokinetics
It’s known that these properties can significantly impact a compound’s bioavailability and efficacy . For instance, a compound’s absorption rate can determine how quickly it enters the bloodstream, its distribution can affect which tissues it reaches, its metabolism can influence its stability and duration of action, and its excretion can determine how long it remains in the body.
Result of Action
It’s known that many bioactive compounds can have various effects at the molecular and cellular levels . For instance, some compounds can induce or inhibit apoptosis, alter gene expression, or modulate cellular signaling pathways.
Action Environment
It’s known that many factors, such as ph, temperature, and the presence of other compounds, can influence the action of bioactive compounds . For instance, certain compounds might be more stable and effective under specific pH conditions or temperatures.
Análisis Bioquímico
Biochemical Properties
S-Nitroso-N-acetylpenicillamine plays a crucial role in biochemical reactions due to its ability to release nitric oxide. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to modulate the activity of guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cGMP, a secondary messenger involved in vasodilation and neurotransmission . Additionally, S-Nitroso-N-acetylpenicillamine can interact with hemoglobin and other heme-containing proteins, influencing their function through S-nitrosylation, a post-translational modification that affects protein activity and signaling pathways .
Cellular Effects
S-Nitroso-N-acetylpenicillamine has profound effects on various cell types and cellular processes. It influences cell signaling pathways by releasing nitric oxide, which can activate guanylate cyclase and increase cGMP levels, leading to smooth muscle relaxation and vasodilation . This compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a role in inflammatory responses . Furthermore, S-Nitroso-N-acetylpenicillamine impacts cellular metabolism by altering the activity of enzymes involved in oxidative stress responses and energy production .
Molecular Mechanism
The molecular mechanism of S-Nitroso-N-acetylpenicillamine involves its ability to donate nitric oxide, which can bind to the heme group of guanylate cyclase, leading to its activation and subsequent increase in cGMP levels . This compound can also inhibit or activate various enzymes through S-nitrosylation, a process where a nitric oxide group is added to a cysteine residue in a protein, altering its function . Additionally, S-Nitroso-N-acetylpenicillamine can influence gene expression by modulating the activity of transcription factors and signaling pathways involved in cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Nitroso-N-acetylpenicillamine can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its nitric oxide-releasing capacity . Long-term studies have shown that S-Nitroso-N-acetylpenicillamine can have sustained effects on cellular function, including prolonged activation of guanylate cyclase and modulation of gene expression . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of reducing agents .
Dosage Effects in Animal Models
The effects of S-Nitroso-N-acetylpenicillamine vary with different dosages in animal models. At low doses, this compound can effectively induce vasodilation and improve blood flow without significant adverse effects . At higher doses, S-Nitroso-N-acetylpenicillamine can cause toxicity, including oxidative stress and damage to cellular components . Studies in animal models have shown that there is a threshold dose beyond which the beneficial effects of S-Nitroso-N-acetylpenicillamine are outweighed by its toxic effects .
Metabolic Pathways
S-Nitroso-N-acetylpenicillamine is involved in several metabolic pathways, primarily through its role as a nitric oxide donor. It interacts with enzymes such as nitric oxide synthase, which catalyzes the production of nitric oxide from L-arginine . This compound can also affect metabolic flux by modulating the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation . Additionally, S-Nitroso-N-acetylpenicillamine can influence the levels of various metabolites, including cGMP and reactive oxygen species .
Transport and Distribution
Within cells and tissues, S-Nitroso-N-acetylpenicillamine is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . This compound can also be taken up by cells through specific transporters, such as those involved in amino acid transport . Once inside the cell, S-Nitroso-N-acetylpenicillamine can localize to various compartments, including the cytoplasm and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of S-Nitroso-N-acetylpenicillamine is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, S-Nitroso-N-acetylpenicillamine can localize to the mitochondria, where it influences mitochondrial respiration and energy production . Additionally, its localization to the cytoplasm allows it to interact with cytosolic enzymes and signaling molecules, modulating various cellular processes .
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQCSMRQKCOCT-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SN=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SN=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018088 | |
| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273921-90-7, 79032-48-7 | |
| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-NITROSO-N-ACETYLPENICILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E47VKF8B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)










![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)
